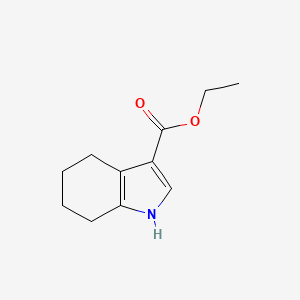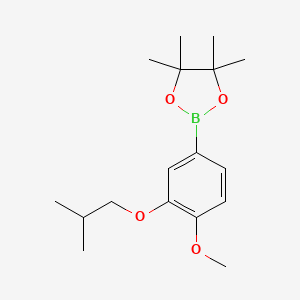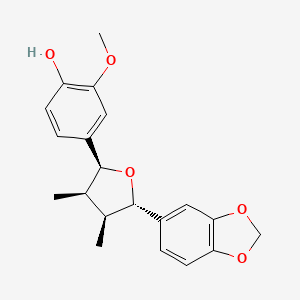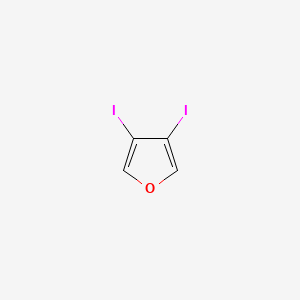![molecular formula C25H19Br2Cl2NO2 B13908522 1-(6-(4-Bromo-2-chlorophenyl)-3-(bromomethyl)-5-(4-chlorophenyl)furo[2,3-b]pyridin-2-yl)-2,2-dimethylpropan-1-one](/img/structure/B13908522.png)
1-(6-(4-Bromo-2-chlorophenyl)-3-(bromomethyl)-5-(4-chlorophenyl)furo[2,3-b]pyridin-2-yl)-2,2-dimethylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(4-Bromo-2-chlorophenyl)-3-(bromomethyl)-5-(4-chlorophenyl)furo[2,3-b]pyridin-2-yl)-2,2-dimethylpropan-1-one is a complex organic compound characterized by its unique structure, which includes multiple halogenated aromatic rings and a furo[2,3-b]pyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(4-Bromo-2-chlorophenyl)-3-(bromomethyl)-5-(4-chlorophenyl)furo[2,3-b]pyridin-2-yl)-2,2-dimethylpropan-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the furo[2,3-b]pyridine core: This can be achieved through cyclization reactions involving appropriate pyridine and furan derivatives.
Halogenation: Introduction of bromine and chlorine atoms into the aromatic rings is usually carried out using halogenating agents such as bromine or N-bromosuccinimide (NBS) and chlorine gas or thionyl chloride.
Methylation: The bromomethyl group is introduced using reagents like bromoacetic acid or its derivatives under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
1-(6-(4-Bromo-2-chlorophenyl)-3-(bromomethyl)-5-(4-chlorophenyl)furo[2,3-b]pyridin-2-yl)-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the bromomethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups, such as hydroxyl or amino groups, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Conversion to methyl derivatives.
Substitution: Formation of hydroxyl or amino derivatives.
Aplicaciones Científicas De Investigación
1-(6-(4-Bromo-2-chlorophenyl)-3-(bromomethyl)-5-(4-chlorophenyl)furo[2,3-b]pyridin-2-yl)-2,2-dimethylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving halogenated aromatic compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(6-(4-Bromo-2-chlorophenyl)-3-(bromomethyl)-5-(4-chlorophenyl)furo[2,3-b]pyridin-2-yl)-2,2-dimethylpropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The halogenated aromatic rings and the furo[2,3-b]pyridine core can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and halogen bonding, which can modulate the activity of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Bromo-2-chlorophenyl)cyclopropanemethanol
- 4-Bromo-2-(4-chlorophenylthio)-2’-methylacetanilide
Uniqueness
1-(6-(4-Bromo-2-chlorophenyl)-3-(bromomethyl)-5-(4-chlorophenyl)furo[2,3-b]pyridin-2-yl)-2,2-dimethylpropan-1-one is unique due to its combination of multiple halogenated aromatic rings and a furo[2,3-b]pyridine core, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C25H19Br2Cl2NO2 |
|---|---|
Peso molecular |
596.1 g/mol |
Nombre IUPAC |
1-[6-(4-bromo-2-chlorophenyl)-3-(bromomethyl)-5-(4-chlorophenyl)furo[2,3-b]pyridin-2-yl]-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C25H19Br2Cl2NO2/c1-25(2,3)23(31)22-19(12-26)18-11-17(13-4-7-15(28)8-5-13)21(30-24(18)32-22)16-9-6-14(27)10-20(16)29/h4-11H,12H2,1-3H3 |
Clave InChI |
NNAOWPHRQTZKCH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)C1=C(C2=CC(=C(N=C2O1)C3=C(C=C(C=C3)Br)Cl)C4=CC=C(C=C4)Cl)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[3,5-bis(trifluoromethyl)phenoxy]methyl]-5-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13908458.png)



![4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13908474.png)









